molecular formula C14H11NO4 B14144607 2-Hydroxy-3-(4-nitrobenzyl)-2,4,6-cycloheptatrien-1-one CAS No. 105769-70-8

2-Hydroxy-3-(4-nitrobenzyl)-2,4,6-cycloheptatrien-1-one

Cat. No.: B14144607
CAS No.: 105769-70-8
M. Wt: 257.24 g/mol
InChI Key: QEWMKMWSHRWWCF-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-nitrobenzyl)-2,4,6-cycloheptatrien-1-one is a complex organic compound characterized by a cycloheptatriene ring substituted with a hydroxy group and a nitrobenzyl group

Preparation Methods

The synthesis of 2-Hydroxy-3-(4-nitrobenzyl)-2,4,6-cycloheptatrien-1-one typically involves the reaction of 4-nitrobenzyl bromide with a suitable cycloheptatriene derivative. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxy group of the cycloheptatriene derivative attacks the electrophilic carbon of the 4-nitrobenzyl bromide, leading to the formation of the desired product .

Chemical Reactions Analysis

2-Hydroxy-3-(4-nitrobenzyl)-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the ortho and para positions relative to itself.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions include the corresponding carbonyl, amino, and substituted benzyl derivatives .

Scientific Research Applications

2-Hydroxy-3-(4-nitrobenzyl)-2,4,6-cycloheptatrien-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Hydroxy-3-(4-nitrobenzyl)-2,4,6-cycloheptatrien-1-one exerts its effects is primarily through its functional groups. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The nitro group is an electron-withdrawing group, affecting the compound’s electronic properties and reactivity in electrophilic aromatic substitution reactions. The benzyl group provides steric hindrance and can undergo further chemical modifications .

Comparison with Similar Compounds

Similar compounds to 2-Hydroxy-3-(4-nitrobenzyl)-2,4,6-cycloheptatrien-1-one include:

    2-Hydroxy-3-methoxybenzaldehyde: Known for its use in the synthesis of vanillin derivatives.

    4-Nitrobenzyl bromide: Used as an alkylating agent in organic synthesis.

    Benzofuran derivatives: Studied for their biological activities and potential as pharmaceutical agents.

The uniqueness of this compound lies in its combination of a cycloheptatriene ring with both hydroxy and nitrobenzyl substituents, which imparts distinct chemical and physical properties .

Properties

CAS No.

105769-70-8

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

2-hydroxy-3-[(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C14H11NO4/c16-13-4-2-1-3-11(14(13)17)9-10-5-7-12(8-6-10)15(18)19/h1-8H,9H2,(H,16,17)

InChI Key

QEWMKMWSHRWWCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=O)C=C1)O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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